molecular formula C19H17NO7 B11023613 Dimethyl 5-({[2-(acetyloxy)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate

Dimethyl 5-({[2-(acetyloxy)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B11023613
M. Wt: 371.3 g/mol
InChI Key: DMHVKAJHAKVJDF-UHFFFAOYSA-N
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Description

DIMETHYL 5-{[2-(ACETYLOXY)BENZOYL]AMINO}ISOPHTHALATE is an organic compound with a complex structure that includes both ester and amide functional groups

Preparation Methods

The synthesis of DIMETHYL 5-{[2-(ACETYLOXY)BENZOYL]AMINO}ISOPHTHALATE typically involves multiple steps. One common synthetic route starts with the preparation of 5-aminoisophthalic acid, which is then esterified to form dimethyl 5-aminoisophthalate. The next step involves the acylation of the amino group with 2-(acetyloxy)benzoyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to increase yield and purity.

Chemical Reactions Analysis

DIMETHYL 5-{[2-(ACETYLOXY)BENZOYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

DIMETHYL 5-{[2-(ACETYLOXY)BENZOYL]AMINO}ISOPHTHALATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[2-(ACETYLOXY)BENZOYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

DIMETHYL 5-{[2-(ACETYLOXY)BENZOYL]AMINO}ISOPHTHALATE can be compared with similar compounds such as:

Properties

Molecular Formula

C19H17NO7

Molecular Weight

371.3 g/mol

IUPAC Name

dimethyl 5-[(2-acetyloxybenzoyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C19H17NO7/c1-11(21)27-16-7-5-4-6-15(16)17(22)20-14-9-12(18(23)25-2)8-13(10-14)19(24)26-3/h4-10H,1-3H3,(H,20,22)

InChI Key

DMHVKAJHAKVJDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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